molecular formula C29H28N4O3 B2428395 N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1216979-96-2

N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2428395
CAS No.: 1216979-96-2
M. Wt: 480.568
InChI Key: NAVDUJVYZNPJNC-UHFFFAOYSA-N
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Description

N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C29H28N4O3 and its molecular weight is 480.568. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c1-18-13-19(2)26(20(3)14-18)31-25(34)16-33-24-8-6-5-7-23(24)27-28(33)29(35)32(17-30-27)15-21-9-11-22(36-4)12-10-21/h5-14,17H,15-16H2,1-4H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVDUJVYZNPJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates an indole moiety with a pyrimidine derivative, featuring functional groups such as an acetamide and a methoxybenzyl group. These structural characteristics suggest a promising pharmacological profile, particularly in areas such as anticancer, antiviral, and anti-inflammatory activities.

Chemical Structure and Properties

The unique molecular structure of this compound enhances its lipophilicity and may influence its pharmacokinetic properties. The compound's molecular formula is C26H30N4O3, with a molecular weight of approximately 462.55 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant biological activities:

Activity Type Description
AntiviralPotential to inhibit viral replication and infection.
Anti-inflammatoryMay reduce inflammation by inhibiting pro-inflammatory cytokines.
AnticancerPossible induction of apoptosis in cancer cells and inhibition of tumor growth.

The mechanism of action for this compound involves binding to various biological targets, which may include enzymes or receptors involved in critical signaling pathways. The indole nucleus is particularly noted for its ability to interact with multiple biological targets, potentially leading to diverse pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Anticancer Activity : A study demonstrated that compounds with similar structures showed significant antiproliferative effects against various cancer cell lines. For instance, derivatives exhibited IC50 values in the low micromolar range against HeLa and MCF-7 cancer cells, suggesting effective growth inhibition.
  • Antimicrobial Properties : Research on related compounds indicated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin.
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory potential revealed that these compounds could inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), highlighting their potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, we can compare it with other known compounds:

Compound Name Structure Type Biological Activity
Indole-3-acetic acidPlant hormoneGrowth regulator in plants
IndomethacinNSAIDAnti-inflammatory
CelecoxibCOX-2 inhibitorAnti-inflammatory

This comparison underscores the distinct combination of functional groups in this compound that may confer unique biological activities not present in other related compounds.

Q & A

Q. What synthetic routes are commonly employed for preparing N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, and how is structural confirmation achieved?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

  • Amide coupling : Reacting substituted indole or pyrimidine intermediates with activated carbonyl groups (e.g., chloroacetyl derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Formation of the pyrimidoindole core via thermal or catalytic cyclization.
  • Characterization :
    • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.42–7.58 ppm), NH groups (δ 10.10–13.30 ppm), and methoxy substituents (δ ~3.8 ppm) confirm regiochemistry .
    • HRMS : Validates molecular weight and purity (>95%) .
    • TLC : Monitors reaction progress using silica gel plates and UV visualization .

Q. Which spectroscopic techniques are critical for analyzing structural tautomerism in such compounds?

Methodological Answer:

  • Dynamic NMR : Detects equilibrium between amine and imine tautomers (e.g., 50:50 ratio observed in pyrazolo-pyrimidine derivatives via integration of NH signals) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for oxo groups) and NH vibrations (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize low yields in multi-step syntheses of analogous pyrimidoindole derivatives?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysis : Palladium-based catalysts improve coupling efficiency in heterocycle formation .
  • Purification : Recrystallization from methanol/water mixtures removes byproducts, as demonstrated in indole-acetamide syntheses (yields improved from 6% to 17% after optimization) .

Q. How should structural analogs be designed to investigate structure-activity relationships (SAR) for anticancer targets like Bcl-2/Mcl-1?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position of the benzyl moiety to enhance π-π stacking with protein pockets .
  • Scaffold Hybridization : Merge pyrimidoindole cores with thiazolidinedione or oxadiazole motifs to modulate hydrophobicity and binding affinity .
  • Biological Assays : Use fluorescence polarization assays to quantify inhibition of Bcl-2/Mcl-1 interactions, comparing IC₅₀ values across analogs .

Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

Methodological Answer:

  • Batch Reproducibility : Ensure consistent purity (>95% via HPLC) and solvent removal (lyophilization for hygroscopic compounds) .
  • Assay Standardization : Normalize cell viability assays (e.g., MTT) using internal controls (e.g., staurosporine for apoptosis induction) .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to correlate activity trends with predicted binding energies .

Key Considerations for Researchers

  • Tautomeric Stability : Monitor pH and temperature during characterization to prevent tautomer interconversion .
  • Toxicity Profiling : Use Wistar albino mice models to assess acute toxicity (LD₅₀) before advancing to in vivo studies .
  • Regulatory Compliance : Adhere to GHS guidelines for safe handling of reactive intermediates (e.g., nitroaromatics) .

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